pp60v-src Autophosphorylation site

Description

Primary Sequence Analysis of pp60 Viral Src Tyrosine Kinase

The primary sequence of pp60 viral src reveals a modular organization consisting of distinct functional domains that collectively contribute to the protein's transforming activity. The protein comprises approximately 526 amino acids arranged in a well-defined domain architecture that includes an amino-terminal unique region, Src homology 3 domain, Src homology 2 domain, and a carboxy-terminal catalytic kinase domain. Each domain exhibits specific structural characteristics and functional properties that are essential for the protein's biological activity.

The amino-terminal region of pp60 viral src, encompassing the first seven residues, plays a crucial role in plasma membrane association and is required for efficient myristylation at glycine residue 2. This membrane-targeting domain is essential for proper subcellular localization and transforming activity, as non-myristylated variants show reduced transformation capacity despite maintaining intrinsic kinase activity. The amino-terminal region also contains a unique domain spanning approximately residues 85-139 that distinguishes viral src from its cellular counterpart and contributes to the protein's enhanced transforming potential.

The Src homology 3 domain, located between amino acids 85-139, represents a conserved protein interaction module that binds proline-rich sequences in target proteins. This domain exhibits characteristic structural features including a compact beta-barrel architecture that creates a binding surface for proline-rich ligands. Mutations within the Src homology 3 domain can significantly affect protein function, with specific residue changes altering both transformation capacity and substrate specificity. The domain's interaction capabilities are essential for proper protein complex formation and substrate targeting.

The Src homology 2 domain spans approximately amino acids 140-250 and functions as a phosphotyrosine-binding module that recognizes specific phosphotyrosine-containing sequences. This domain exhibits a characteristic fold consisting of a central beta-sheet flanked by alpha-helices, creating a binding pocket that accommodates phosphotyrosine residues and adjacent amino acids. The domain's specificity is determined by particular residues that interact with both the phosphotyrosine moiety and surrounding sequence context, enabling selective recognition of cellular substrates.

| Domain | Amino Acid Range | Primary Function | Key Structural Features |

|---|---|---|---|

| Amino-terminal | 1-7 | Membrane association | Myristylation site at Gly2 |

| Unique region | 8-84 | Viral-specific functions | Variable sequence composition |

| Src homology 3 | 85-139 | Proline-rich peptide binding | Beta-barrel structure |

| Src homology 2 | 140-250 | Phosphotyrosine recognition | Beta-sheet with alpha-helices |

| Kinase domain | 251-526 | Catalytic activity | Bilobal kinase fold |

The catalytic kinase domain encompasses the carboxy-terminal portion of the protein from approximately amino acid 251 to 526 and contains all the structural elements necessary for ATP binding and tyrosine phosphorylation activity. This domain exhibits the characteristic bilobal architecture common to protein kinases, with a smaller amino-terminal lobe containing the ATP-binding site and a larger carboxy-terminal lobe housing the substrate-binding region. The domain contains several critical residues including lysine 295, which is essential for ATP binding, and tyrosine 416, which serves as a major autophosphorylation site.

Three-Dimensional Architecture of the Kinase Domain

The three-dimensional structure of the pp60 viral src kinase domain has been extensively characterized through X-ray crystallography, revealing detailed insights into the molecular mechanisms of kinase activation and regulation. The kinase domain adopts a characteristic bilobal fold consisting of a smaller amino-terminal lobe and a larger carboxy-terminal lobe connected by a flexible hinge region. This architectural organization creates a deep cleft between the two lobes that serves as the active site for ATP and substrate binding.

The amino-terminal lobe of the kinase domain is predominantly composed of beta-sheet structures with a single alpha-helix, known as the alpha-C helix, which plays a critical role in kinase activation. The beta-sheets form a twisted antiparallel structure that provides the framework for ATP binding, while the alpha-C helix undergoes conformational changes during the activation process. The ATP-binding site is located within this lobe and is characterized by specific sequence motifs that coordinate the phosphate groups of ATP and position the nucleotide for catalysis.

The carboxy-terminal lobe is primarily alpha-helical and contains the majority of residues involved in substrate recognition and binding. This lobe houses the activation loop, a flexible region that undergoes significant structural rearrangements upon kinase activation. The activation loop contains tyrosine 416, a critical autophosphorylation site whose phosphorylation state directly influences kinase activity and substrate accessibility. When tyrosine 416 is phosphorylated, the activation loop adopts an extended conformation that facilitates substrate binding and catalysis.

The hinge region connecting the two lobes serves as a flexible linker that allows for conformational changes necessary for kinase function. This region contains conserved residues that participate in ATP binding and contribute to the proper orientation of the catalytic machinery. The hinge region's flexibility is essential for the conformational transitions that occur during the catalytic cycle, including ATP binding, substrate recruitment, phosphoryl transfer, and product release.

Crystal structures have revealed that pp60 viral src can exist in multiple conformational states, including inactive, intermediate, and fully active forms. In the inactive state, the kinase domain adopts a closed conformation where the alpha-C helix is positioned away from the active site, and the activation loop blocks substrate access. The intermediate state involves partial repositioning of regulatory elements, while the fully active state is characterized by proper alignment of all catalytic residues and an open substrate-binding site.

| Structural Element | Location | Conformation in Active State | Functional Significance |

|---|---|---|---|

| Alpha-C helix | Amino-terminal lobe | Inward rotation | ATP positioning and catalysis |

| Activation loop | Carboxy-terminal lobe | Extended | Substrate accessibility |

| Catalytic loop | Active site | Ordered | Phosphoryl transfer |

| Hinge region | Inter-lobe connector | Flexible | Conformational mobility |

The structural organization of the kinase domain is intimately linked to its regulatory mechanisms, particularly the intramolecular interactions with the Src homology 2 and Src homology 3 domains. In the cellular src counterpart, these domains interact with the kinase domain to maintain an autoinhibited state, but viral src lacks many of these regulatory constraints, contributing to its constitutive activity and transforming potential.

Structural Determinants of Autophosphorylation at Tyrosine 419

The autophosphorylation of pp60 viral src at tyrosine 419 (equivalent to tyrosine 416 in some numbering systems) represents a critical regulatory mechanism that controls kinase activity and cellular transformation. This autophosphorylation event occurs through an intramolecular mechanism where the kinase domain catalyzes the phosphorylation of its own activation loop, leading to significant conformational changes that enhance catalytic activity and substrate accessibility.

The structural basis for tyrosine 419 autophosphorylation involves specific sequence and structural features within the activation loop that facilitate this process. The tyrosine residue is located within a flexible region of the activation loop that can adopt multiple conformations, allowing the tyrosine side chain to access the active site for phosphorylation. The surrounding amino acid sequence provides the appropriate context for kinase recognition, with acidic residues positioned to interact favorably with the kinase active site.

Recent structural and biochemical studies have revealed that tyrosine 419 autophosphorylation exhibits distinct kinetic properties compared to intermolecular phosphorylation events. The autophosphorylation reaction occurs with faster kinetics and involves a cis-to-trans phosphorylation switch that has significant implications for enzyme regulation. Initially, the tyrosine residue is phosphorylated in a cis configuration, where the kinase domain phosphorylates its own activation loop. Subsequently, this can transition to a trans configuration where one kinase molecule phosphorylates another.

The phosphorylation of tyrosine 419 induces substantial conformational changes in the activation loop and surrounding regions. In the unphosphorylated state, the activation loop adopts a closed conformation that partially occludes the substrate-binding site and maintains the kinase in a less active state. Upon phosphorylation, the activation loop undergoes a dramatic conformational rearrangement, extending away from the active site and creating an accessible substrate-binding groove.

The phosphotyrosine 419 residue forms specific interactions with positively charged residues in the kinase domain, stabilizing the active conformation. These interactions involve both direct contacts between the phosphate group and basic amino acids, as well as indirect effects mediated through water molecules and other protein residues. The stabilization of the active conformation by phosphotyrosine 419 creates a positive feedback loop that maintains high kinase activity once autophosphorylation has occurred.

| Autophosphorylation Parameter | Tyrosine 419 | Comparison Site | Significance |

|---|---|---|---|

| Phosphorylation kinetics | Fast (1-5 minutes) | Slow (30+ minutes) | Rapid activation |

| Mechanism type | Cis-to-trans switch | Intermolecular | Regulatory control |

| Conformational impact | Major activation loop movement | Minor local changes | Activity enhancement |

| Stability of phosphorylation | High | Variable | Sustained activation |

The structural determinants of tyrosine 419 autophosphorylation also include elements beyond the immediate activation loop sequence. The positioning and orientation of the kinase domain relative to the Src homology domains influence the accessibility of the autophosphorylation site and the efficiency of the reaction. In viral src, the absence of certain regulatory constraints present in cellular src allows for more efficient autophosphorylation and constitutive kinase activation.

Furthermore, the autophosphorylation at tyrosine 419 has been shown to control not only the catalytic activity of pp60 viral src but also its substrate specificity and cellular localization. The phosphorylation state of this residue affects the protein's association with the cytoskeletal matrix and its ability to phosphorylate specific cellular substrates. These findings highlight the central role of tyrosine 419 autophosphorylation in coordinating multiple aspects of pp60 viral src function and cellular transformation.

Propriétés

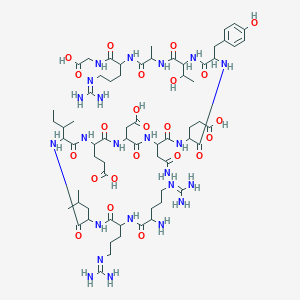

IUPAC Name |

4-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H109N23O23/c1-7-31(4)50(88-60(109)41(25-30(2)3)84-55(104)38(13-10-24-77-66(73)74)81-53(102)36(67)11-8-22-75-64(69)70)62(111)83-40(19-21-47(95)96)57(106)87-44(28-48(97)98)59(108)86-43(27-45(68)92)58(107)82-39(18-20-46(93)94)56(105)85-42(26-34-14-16-35(91)17-15-34)61(110)89-51(33(6)90)63(112)79-32(5)52(101)80-37(12-9-23-76-65(71)72)54(103)78-29-49(99)100/h14-17,30-33,36-44,50-51,90-91H,7-13,18-29,67H2,1-6H3,(H2,68,92)(H,78,103)(H,79,112)(H,80,101)(H,81,102)(H,82,107)(H,83,111)(H,84,104)(H,85,105)(H,86,108)(H,87,106)(H,88,109)(H,89,110)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOIFWGQVMAMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H109N23O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648691 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81493-98-3 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylleucylisoleucyl-alpha-glutamyl-alpha-aspartylasparaginyl-alpha-glutamyltyrosylthreonylalanyl-N~5~-(diaminomethylidene)ornithylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Peptide Synthesis

The preparation of the pp60v-src autophosphorylation site substrate is primarily achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides with high purity and defined sequence. Key aspects include:

- Sequence and Purity : The peptide is synthesized to >95% purity as confirmed by high-performance liquid chromatography (HPLC), ensuring minimal impurities that could affect kinase assays or binding studies.

- Lyophilization : After synthesis and purification, the peptide is lyophilized to a dry powder form for stability and ease of storage. It is typically stored at -20 °C to avoid degradation and repeated freeze-thaw cycles.

- Molecular Characteristics : The peptide has a molecular weight of approximately 1592.74 Da and a molecular formula of C66H109N23O23, consistent with its amino acid composition.

In Vitro Phosphorylation Assays

The functional preparation of this substrate involves its use in in vitro kinase assays to study phosphorylation by pp60v-src or related kinases:

- Phosphorylation Site Verification : Experimental studies have confirmed that Tyr419 within the peptide is the primary site of autophosphorylation by pp60v-src kinase activity, both in vitro and in vivo, using techniques such as metabolic labeling, tryptic peptide mapping, and phosphoamino acid analysis.

- Kinase Reaction Conditions : Typical phosphorylation reactions require the peptide substrate, purified kinase (pp60v-src), ATP (or MgATP), and appropriate buffer conditions. The presence of MgATP is essential for phosphorylation; substitution with non-hydrolyzable ATP analogs abolishes kinase activity.

- Stimulation by Growth Factors : In cellular extracts, phosphorylation of this peptide can be stimulated by epidermal growth factor (EGF), indicating its physiological relevance as a substrate in signaling pathways.

Purification and Quality Control

- HPLC Purification : Post-synthesis, the peptide undergoes reverse-phase HPLC purification to achieve high purity (>95%), critical for reproducible biochemical assays.

- Mass Spectrometry and Sequencing : Verification of peptide identity and phosphorylation site is performed using mass spectrometry and Edman degradation sequencing of tryptic peptides, confirming the exact phosphorylation site and peptide integrity.

Data Table: Key Preparation Parameters of this compound Peptide

Detailed Research Findings on Preparation and Functional Validation

- Site-Specific Phosphorylation : Studies using metabolic labeling and in vitro kinase assays have pinpointed Tyr419 as the critical autophosphorylation site within the peptide sequence. This site is conserved and essential for the kinase's transforming ability.

- Autophosphorylation Mechanism : The kinase domain of pp60v-src undergoes conformational changes that allow autophosphorylation at Tyr419, which is necessary for full kinase activation and substrate phosphorylation.

- Functional Assays : The synthetic peptide substrate is used to measure kinase activity quantitatively. Its phosphorylation is stimulated by growth factors like EGF, linking it to cellular signaling pathways relevant in oncogenic transformation.

- Inhibitor Studies : The peptide substrate has been employed in studies testing kinase inhibitors and reductants (e.g., DTT) that modulate kinase activity, providing insights into regulatory mechanisms of pp60v-src and related tyrosine kinases.

Analyse Des Réactions Chimiques

Types of Reactions

The pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue within the peptide sequence . This reaction is typically catalyzed by tyrosine kinases and can be stimulated by factors such as epidermal growth factor .

Common Reagents and Conditions

Common reagents used in the phosphorylation of this compound include adenosine triphosphate (ATP) and various tyrosine kinases. The reaction conditions often involve physiological pH and temperature to mimic cellular environments .

Major Products Formed

The major product formed from the phosphorylation reaction is the phosphorylated form of the peptide, where the tyrosine residue is modified with a phosphate group .

Applications De Recherche Scientifique

Cancer Research

The pp60v-src protein has been extensively studied in the context of cancer due to its role in cellular transformation. Autophosphorylation at Tyr-416 is necessary for high kinase activity, which correlates with the ability to transform fibroblasts into tumorigenic cells. Studies have shown that mutations in the SH2 domain affect binding to phosphorylated peptides, further demonstrating the importance of this phosphorylation in oncogenic processes .

Key Findings:

- Autophosphorylation enhances the transforming ability of pp60v-src.

- Mutant forms lacking this phosphorylation show significantly reduced kinase activity and transformation potential .

Signal Transduction Pathways

pp60v-src is involved in various signaling pathways that regulate cell growth, differentiation, and survival. The activation of c-Src through autophosphorylation leads to structural changes that promote interaction with other signaling molecules, such as SHC and GRB2, which are integral to downstream signaling cascades .

Mechanisms:

- Phosphorylation at Tyr-416 increases catalytic efficiency and alters substrate affinity.

- Activation loop dynamics are influenced by autophosphorylation, affecting overall kinase activity .

Data Tables

Case Study 1: Autophosphorylation and Cancer Transformation

A study demonstrated that mutant forms of pp60v-src lacking Tyr-416 autophosphorylation exhibited a threefold decrease in kinase activity compared to their phosphorylated counterparts. This finding highlights the critical role of this modification in maintaining oncogenic potential .

Case Study 2: Signal Transduction Dynamics

Research utilizing mass spectrometry revealed that phosphorylation at Tyr-416 leads to increased stability and reduced solvent accessibility of key motifs within c-Src. These structural changes are essential for effective signal transduction, emphasizing the importance of autophosphorylation in cellular signaling pathways .

Mécanisme D'action

The mechanism by which pp60v-src Autophosphorylation Site, Tyrosine Kinase Substrate exerts its effects involves the phosphorylation of the tyrosine residue within the peptide sequence. This phosphorylation event is catalyzed by tyrosine kinases and can be stimulated by factors such as epidermal growth factor . The phosphorylated peptide can then interact with other proteins and signaling molecules, leading to downstream effects in cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Tyrosine Kinase Substrates

Structural Determinants of Substrate Specificity

- Adjacent Acidic Residues: pp60v-src preferentially phosphorylates substrates with acidic residues (e.g., glutamate or aspartate) near the target tyrosine. For example, the peptide FGEY(GEF)2GD showed a 251-fold higher kcat/Km than a non-acidic sequence due to a 38-fold lower Km . Contrast with v-abl-TK: Substitution of isoleucine for methionine at the Y+1 position reduced pp60v-src activity 4-fold but enhanced v-abl-TK efficiency 10-fold, indicating divergent residue preferences . Comparison with p56lck: Acidic residues N-terminal to tyrosine are critical for p56lck, whereas pp60v-src tolerates broader sequence variability .

Regulatory Roles of Autophosphorylation

- pp60v-src vs.

- FAK (pp125FAK) :

pp60v-src phosphorylates Tyr-397 of FAK, creating a binding site for Src homology 2 (SH2) domains. This interaction is critical for downstream signaling but differs from FAK’s autophosphorylation mechanism, which is PKC-dependent in integrin signaling .

Substrate Overlap with Other Kinases and Enzymes

- TPST Overlap :

TPST sulfates pp60v-src’s Tyr-416 and α-tubulin’s Tyr-272, both kinase substrates with acidic motifs. This overlap suggests convergent substrate recognition between sulfotransferases and tyrosine kinases . - Connexin43 Phosphorylation :

pp60v-src and p130gag-fps both phosphorylate connexin43 on tyrosine, disrupting gap junctions. However, pp60v-src induces distinct phosphopeptide patterns compared to p130gag-fps, which also increases serine phosphorylation .

Kinetic and Inhibitor Sensitivity Profiles

- Inhibitor Responses :

ST 638, a tyrosine kinase inhibitor, shows weak activity against pp60v-src (IC50 = 87 µM) compared to EGFR kinase (IC50 = 1.1 µM), highlighting differential binding site accessibility .

Data Tables

Table 1: Key Substrate Features of pp60v-src vs. Related Kinases

Table 2: Inhibitor Sensitivity of Tyrosine Kinases

| Inhibitor | pp60v-src (IC50) | EGFR (IC50) | p130gag-fps (IC50) |

|---|---|---|---|

| ST 638 | 87 µM | 1.1 µM | 70 µM |

Activité Biologique

The pp60v-src protein is a non-receptor protein tyrosine kinase that plays a pivotal role in cellular transformation and signaling pathways. Its biological activity is significantly influenced by autophosphorylation, particularly at the Tyr-416 site, which is crucial for its kinase activity and transformation capability. This article aims to provide a comprehensive overview of the biological activity associated with the pp60v-src autophosphorylation site, highlighting key research findings, case studies, and relevant data.

Mechanism of Autophosphorylation

Autophosphorylation of pp60v-src occurs at specific tyrosine residues, primarily Tyr-416. This modification is essential for the activation of the kinase and subsequent downstream signaling. The mechanism involves intramolecular interactions where the SH2 domain binds to phosphorylated tyrosines, stabilizing the active conformation of the enzyme. In particular, phosphorylation at Tyr-416 enhances the catalytic efficiency of pp60v-src, facilitating its role in cellular transformation and growth regulation .

Key Research Findings

- Transformation Ability : Studies have shown that mutations in the SH2 domain affect the autophosphorylation capability of pp60v-src, leading to decreased transforming ability in fibroblast cells. For instance, alterations such as F172Δ and L186F mutations significantly impair autophosphorylation on Tyr-416, resulting in reduced kinase activity and morphological transformation .

- Substrate Interaction : The interaction between pp60v-src and its substrates is influenced by autophosphorylation. Increased phosphorylation levels correlate with enhanced binding to substrates like pp125 FAK and SHC, which are critical for mediating transformation signals .

- Phosphorylation Effects on Protein Phosphatase 1 : Research indicates that pp60v-src-mediated phosphorylation reduces the activity of protein phosphatase 1 towards various substrates, suggesting a regulatory role in signaling pathways involving glycogen metabolism .

Data Table: Key Characteristics of pp60v-src Autophosphorylation

| Characteristic | Description |

|---|---|

| Autophosphorylation Site | Tyr-416 |

| Effect on Kinase Activity | Essential for high kinase activity and transformation ability |

| Influential Substrates | pp125 FAK, SHC |

| Impact of Mutations | Decreased phosphorylation and transformation capability |

| Regulatory Role | Modulates interactions with protein phosphatases |

Case Studies

- Fibroblast Transformation Studies : In experiments using chicken fibroblasts expressing various v-src alleles, it was observed that only those capable of autophosphorylation on Tyr-416 could induce significant morphological changes. This highlights the necessity of this phosphorylation event for effective signaling leading to transformation .

- Inhibition Studies : The inhibition of autophosphorylation through specific mutations or pharmacological agents resulted in a marked decrease in cellular proliferation and anchorage-independent growth. This underscores the critical role that autophosphorylation plays not only in kinase activation but also in broader cellular functions .

Q & A

Q. What controls are essential when using phospho-specific substrates (e.g., RR-SRC) to quantify pp60v-src activity in high-throughput screens?

Q. How should researchers account for off-target effects when studying pp60v-src-induced phosphorylation cascades?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.